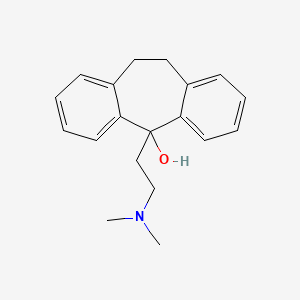
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- is a complex organic compound with the molecular formula C15H14O. It is also known by other names such as Dibenzosuberol and 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene . This compound is part of the dibenzo[a,d]cycloheptene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring.
Preparation Methods
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- involves several steps. One common method is the Friedel-Crafts alkylation followed by intramolecular cyclization. This process typically involves the use of ortho-aryl alkynyl benzyl alcohols and arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O) in a formal [5 + 2] annulation reaction . The reaction conditions are carefully controlled to ensure high efficiency, regioselectivity, and step-economy.
Chemical Reactions Analysis
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.
Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)- can be compared with other similar compounds such as:
Cyclobenzaprine: A muscle relaxant with a similar tricyclic structure.
Amitriptyline: An antidepressant with a comparable dibenzo[a,d]cycloheptene core
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(2-DIMETHYLAMINOETHYL)-.
Properties
CAS No. |
35513-16-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-13-19(21)17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,21H,11-14H2,1-2H3 |
InChI Key |
XQHOARLJVOWKPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



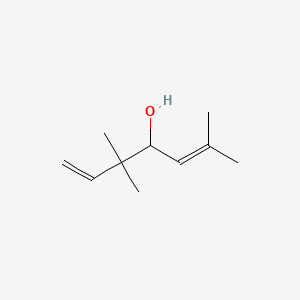
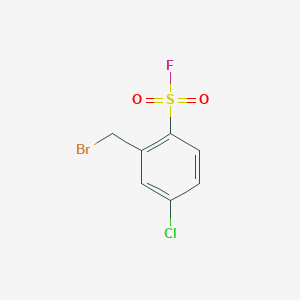
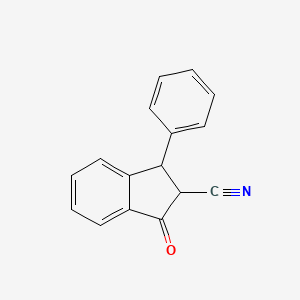
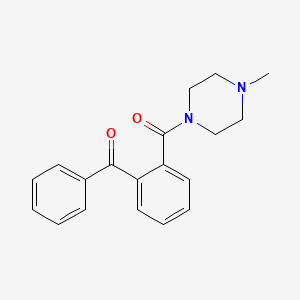
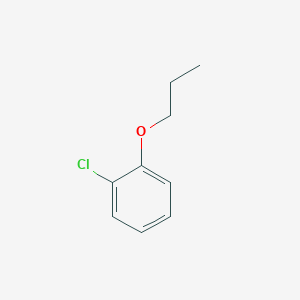
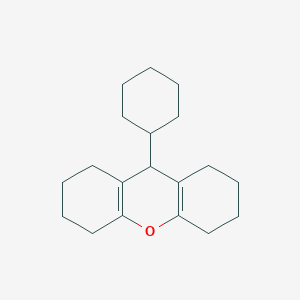
![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
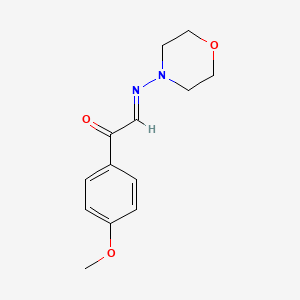
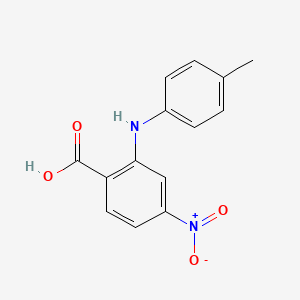
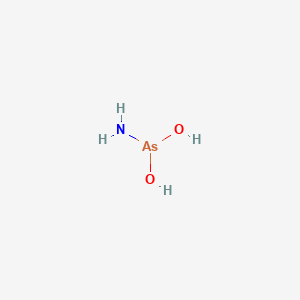
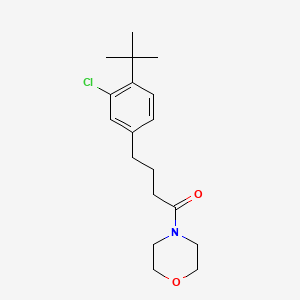
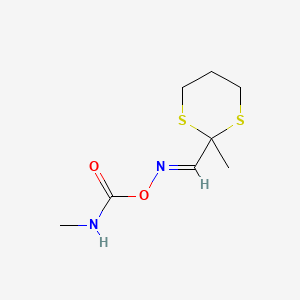
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
